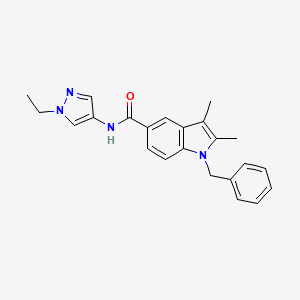
1-benzyl-N-(1-ethyl-1H-pyrazol-4-yl)-2,3-dimethyl-1H-indole-5-carboxamide
Descripción general
Descripción
1-benzyl-N-(1-ethyl-1H-pyrazol-4-yl)-2,3-dimethyl-1H-indole-5-carboxamide, also known as BPIP, is a novel small molecule that has been developed for its potential use in scientific research. BPIP has been shown to have a range of biological activities and has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery.
Mecanismo De Acción
The mechanism of action of 1-benzyl-N-(1-ethyl-1H-pyrazol-4-yl)-2,3-dimethyl-1H-indole-5-carboxamide is not fully understood, but it has been shown to modulate the activity of several key proteins and signaling pathways. 1-benzyl-N-(1-ethyl-1H-pyrazol-4-yl)-2,3-dimethyl-1H-indole-5-carboxamide has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of many cellular processes, including cell proliferation, apoptosis, and differentiation. 1-benzyl-N-(1-ethyl-1H-pyrazol-4-yl)-2,3-dimethyl-1H-indole-5-carboxamide has also been shown to activate the protein kinase Akt, which is involved in the regulation of cell survival and growth.
Biochemical and Physiological Effects:
1-benzyl-N-(1-ethyl-1H-pyrazol-4-yl)-2,3-dimethyl-1H-indole-5-carboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 1-benzyl-N-(1-ethyl-1H-pyrazol-4-yl)-2,3-dimethyl-1H-indole-5-carboxamide can inhibit the growth of cancer cells and induce apoptosis. 1-benzyl-N-(1-ethyl-1H-pyrazol-4-yl)-2,3-dimethyl-1H-indole-5-carboxamide has also been shown to protect neurons from oxidative stress and reduce inflammation. In vivo studies have shown that 1-benzyl-N-(1-ethyl-1H-pyrazol-4-yl)-2,3-dimethyl-1H-indole-5-carboxamide can improve cognitive function and reduce the symptoms of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-benzyl-N-(1-ethyl-1H-pyrazol-4-yl)-2,3-dimethyl-1H-indole-5-carboxamide has several advantages for use in laboratory experiments. It is a small molecule that can easily penetrate cell membranes and interact with intracellular targets. It has also been shown to have low toxicity and good bioavailability. However, 1-benzyl-N-(1-ethyl-1H-pyrazol-4-yl)-2,3-dimethyl-1H-indole-5-carboxamide has some limitations, including its relatively low potency and selectivity for its target proteins.
Direcciones Futuras
There are several potential future directions for research on 1-benzyl-N-(1-ethyl-1H-pyrazol-4-yl)-2,3-dimethyl-1H-indole-5-carboxamide. One area of interest is the development of more potent and selective analogs of 1-benzyl-N-(1-ethyl-1H-pyrazol-4-yl)-2,3-dimethyl-1H-indole-5-carboxamide that can be used for therapeutic purposes. Another area of interest is the study of the molecular mechanisms underlying the neuroprotective and anticancer effects of 1-benzyl-N-(1-ethyl-1H-pyrazol-4-yl)-2,3-dimethyl-1H-indole-5-carboxamide. Additionally, 1-benzyl-N-(1-ethyl-1H-pyrazol-4-yl)-2,3-dimethyl-1H-indole-5-carboxamide could be studied for its potential use in other areas of scientific research, such as immunology and infectious disease.
Aplicaciones Científicas De Investigación
1-benzyl-N-(1-ethyl-1H-pyrazol-4-yl)-2,3-dimethyl-1H-indole-5-carboxamide has been studied for its potential applications in various areas of scientific research. In neuroscience, 1-benzyl-N-(1-ethyl-1H-pyrazol-4-yl)-2,3-dimethyl-1H-indole-5-carboxamide has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-benzyl-N-(1-ethyl-1H-pyrazol-4-yl)-2,3-dimethyl-1H-indole-5-carboxamide has also been shown to have anticancer properties and has been studied for its potential use in cancer research and drug discovery.
Propiedades
IUPAC Name |
1-benzyl-N-(1-ethylpyrazol-4-yl)-2,3-dimethylindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c1-4-26-15-20(13-24-26)25-23(28)19-10-11-22-21(12-19)16(2)17(3)27(22)14-18-8-6-5-7-9-18/h5-13,15H,4,14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSKGIDQDIHZRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)NC(=O)C2=CC3=C(C=C2)N(C(=C3C)C)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-(1-ethyl-1H-pyrazol-3-yl)-8,10-dimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B4370703.png)
![2,10-dicyclopropyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4370708.png)
![2-(1,3-benzodioxol-5-yl)-8,10-dimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4370709.png)
![10-cyclopropyl-2-(4-fluorophenyl)-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4370717.png)
![10-cyclopropyl-2-(1-ethyl-1H-pyrazol-3-yl)-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4370723.png)
![methyl 3-bromo-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4370734.png)
![3-chloro-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4370739.png)
![1-butyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B4370742.png)
![1-butyl-2-mercapto-4-oxo-7-(2-thienyl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B4370755.png)
![ethyl [3-cyclopropyl-6-(2-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4370770.png)
![methyl 2-({[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4370774.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[3-(4-morpholinyl)propyl]-2-furamide](/img/structure/B4370789.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-furamide](/img/structure/B4370790.png)
![1-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}azepane](/img/structure/B4370792.png)